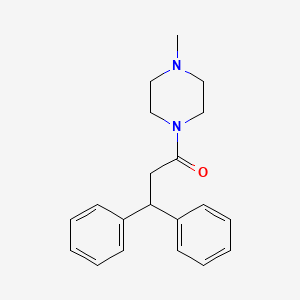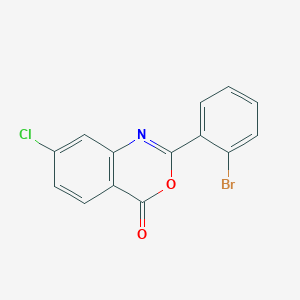![molecular formula C16H17N3OS B5509031 1-(2,3-dimethyl-1H-indol-1-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B5509031.png)
1-(2,3-dimethyl-1H-indol-1-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dimethyl-1H-indol-1-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole is 299.10923335 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Generation and Structural Diversity
The exploration of structurally diverse libraries through alkylation and ring closure reactions highlights a significant application in scientific research. The study by Roman (2013) exemplifies the use of ketonic Mannich bases derived from 2-acetylthiophene in generating a structurally diverse compound library. This process involves reactions with S-alkylated dithiocarbamic acid salts, aryl mercaptans, various amines, and NH-azoles, leading to the production of dithiocarbamates, thioethers, and numerous ring-closed derivatives including pyrazolines, pyridines, benzodiazepines, and benzothiazepine derivatives (Roman, 2013).
Reactivity and Spectroscopic Characterization
The reactivity and spectroscopic properties of newly synthesized imidazole derivatives are crucial for understanding their potential applications. Hossain et al. (2018) discussed the synthesis and characterization of two imidazole derivatives using a solvent-free pathway. Their study emphasized the importance of spectroscopic and computational analysis, including IR, FT-Raman, NMR spectra, and DFT calculations, in understanding the molecular structure and reactivity. These derivatives exhibit potential for electrophilic attack and are explored for their interaction with antihypertensive proteins, suggesting their utility in inhibitory activity against specific enzymes (Hossain et al., 2018).
Synthesis of Novel Heterocycles
The one-pot synthesis of 3,10-dihydro-2H-1,3-oxazepino[7,6-b]indoles through a 1,4-dipolar cycloaddition reaction represents another application. Sammor et al. (2018) demonstrated the synthesis of these heterocycles, which involves the generation of a 1,4-dipole that undergoes a series of reactions resulting in the tricyclic oxazepino[7,6-b]indole ring system. This method provides a convenient approach to synthesizing structurally complex heterocycles with potential biological and chemical applications (Sammor et al., 2018).
Luminescence Sensing
Luminescence sensing of chemicals is a pivotal application of imidazole derivatives. Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit selective sensitivity to benzaldehyde-based derivatives. These complexes serve as potential fluorescence sensors, demonstrating the application of imidazole derivatives in detecting and sensing specific chemicals (Shi et al., 2015).
Antioxidant and Antimicrobial Evaluation
The synthesis and evaluation of thiazolidinone and azetidinone encompassing indolylthienopyrimidines for their antioxidant and antimicrobial activities highlight the biomedical applications of these compounds. Saundane et al. (2012) synthesized and characterized several compounds, some of which showed promising activities in both domains. This research underscores the potential of imidazole derivatives in developing new therapeutics with antioxidant and antimicrobial properties (Saundane et al., 2012).
Eigenschaften
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-11-12(2)19(14-7-5-4-6-13(11)14)15(20)10-21-16-17-8-9-18(16)3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKROFKYGDHXVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC=CN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5508950.png)
![4-{[3-(Trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxylic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)



![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)
![2-Chloro-5-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B5509039.png)
![4-CHLORO-N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE](/img/structure/B5509045.png)
![N'-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)propanehydrazide](/img/structure/B5509053.png)
